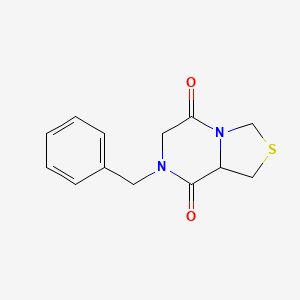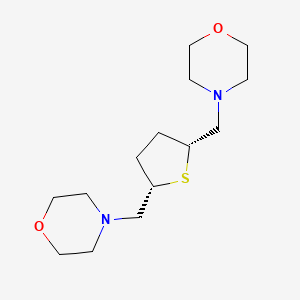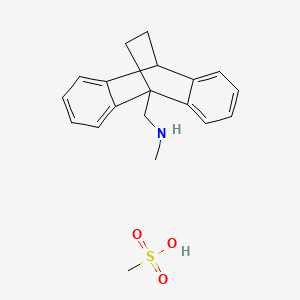
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate is a complex organic compound with a bridged-ring tetracyclic structure
Preparation Methods
The synthesis of 9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate involves several steps. One common method includes the reaction of 9,10-ethanoanthracene with methylamine under specific conditions to form the N-methyl derivative. This is followed by the addition of methanesulfonic acid to produce the methanesulfonate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanesulfonate group can be replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate involves its interaction with molecular targets in the body. It is believed to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. This modulation can lead to changes in cellular signaling pathways, ultimately influencing physiological processes .
Comparison with Similar Compounds
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate can be compared with other similar compounds, such as:
9,10-Ethanoanthracene-9(10H)-propanamine, N-methyl-: This compound has a similar structure but differs in the length of the carbon chain attached to the nitrogen atom.
9,10-Ethanoanthracene-9(10H)-propanamine, 3-methoxy-N-methyl-: This compound has an additional methoxy group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
CAS No. |
74401-28-8 |
|---|---|
Molecular Formula |
C19H23NO3S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
methanesulfonic acid;N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine |
InChI |
InChI=1S/C18H19N.CH4O3S/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;1-5(2,3)4/h2-9,13,19H,10-12H2,1H3;1H3,(H,2,3,4) |
InChI Key |
ULOQELONFAGTLP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |
Related CAS |
17243-39-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



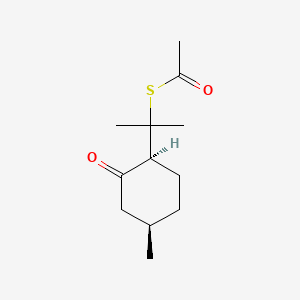
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
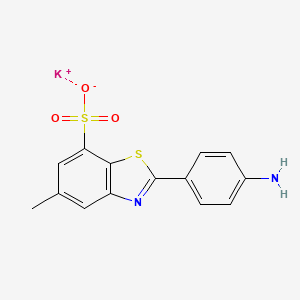
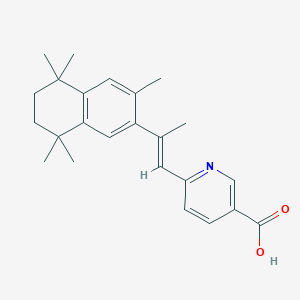
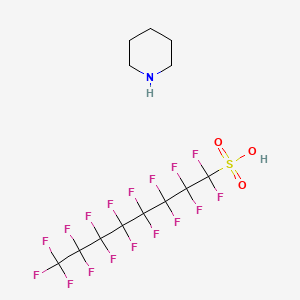
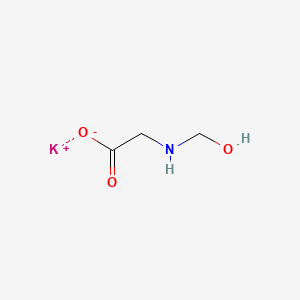
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
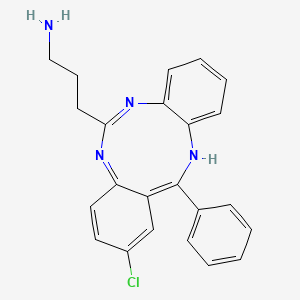
![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
